An In-depth Technical Guide to the Chemical Properties of 3,3,4,4,4-Pentafluorobutan-1-ol
An In-depth Technical Guide to the Chemical Properties of 3,3,4,4,4-Pentafluorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,4-Pentafluorobutan-1-ol, a fluorinated alcohol, represents a unique building block for medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the known chemical properties of 3,3,4,4,4-Pentafluorobutan-1-ol, detailed experimental methodologies for their determination, and a discussion of its potential applications in drug development.
Core Chemical and Physical Properties
The introduction of a pentafluoroethyl group at the 3-position of butanol significantly influences its physical and chemical characteristics.
Physical Properties
A summary of the key physical properties of 3,3,4,4,4-Pentafluorobutan-1-ol is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Units |
| Molecular Formula | C4H5F5O | - |
| Molecular Weight | 164.07 | g/mol |
| Boiling Point | 83-85 | °C |
| Density (Predicted) | 1.374 | g/cm³ |
| Refractive Index | 1.315 | - |
| pKa (Predicted) | 14.11 | - |
| Solubility | Sparingly in DMSO, Slightly in Methanol | - |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the carbon atoms adjacent to the hydroxyl group and the fluorinated carbon. The protons on C1 (CH₂OH) would likely appear as a triplet, coupled to the protons on C2. The protons on C2 (-CH₂-) would appear as a more complex multiplet due to coupling with both the protons on C1 and the fluorine atoms on C3.
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¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments. The carbon attached to the hydroxyl group (C1) would be in the typical range for alcohols, while the carbons bearing fluorine atoms (C3 and C4) would show characteristic splitting due to C-F coupling.
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¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CF₃ groups. The signal for the -CF₂- group would likely be a quartet due to coupling with the adjacent -CF₃ group, and the -CF₃ signal would appear as a triplet.
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IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 164.07. Fragmentation patterns would likely involve the loss of water (H₂O), and cleavage of the carbon-carbon bonds, particularly between C2 and C3, due to the influence of the electronegative fluorine atoms.
Experimental Protocols
The following section details the methodologies for determining the key chemical properties of fluorinated alcohols like 3,3,4,4,4-Pentafluorobutan-1-ol.
Determination of Boiling Point
The boiling point can be determined using a micro-boiling point apparatus or by distillation.
Protocol:
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A small amount of 3,3,4,4,4-Pentafluorobutan-1-ol is placed in a small-diameter test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube.
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The assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
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The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.
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The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
Protocol using a Pycnometer:
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The mass of a clean, dry pycnometer is accurately determined.
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The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.
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The pycnometer is then emptied, dried, and filled with 3,3,4,4,4-Pentafluorobutan-1-ol.
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The mass of the pycnometer containing the sample is measured.
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The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Solubility
The solubility can be determined by the equilibrium saturation method.
Protocol:
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An excess amount of 3,3,4,4,4-Pentafluorobutan-1-ol is added to a known volume of the solvent in a sealed container.
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The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The mixture is allowed to stand for the undissolved solute to settle.
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A known volume of the clear supernatant is carefully removed.
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The concentration of the solute in the supernatant is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Reactivity and Stability
As a primary alcohol, 3,3,4,4,4-Pentafluorobutan-1-ol is expected to undergo reactions typical of this functional group. However, the presence of the highly electronegative fluorine atoms on the adjacent carbon can influence its reactivity.
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Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The electron-withdrawing effect of the fluorine atoms may make the hydroxyl proton more acidic and could affect the rate of oxidation.
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Esterification: It will react with carboxylic acids or their derivatives to form esters.
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Substitution Reactions: The hydroxyl group can be replaced by halogens using appropriate reagents.
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Stability: The C-F bonds are very strong, making the fluorinated portion of the molecule highly stable. The compound should be stored in a cool, well-ventilated area away from strong oxidizing agents.
Relevance in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
While specific biological activities or signaling pathway interactions for 3,3,4,4,4-Pentafluorobutan-1-ol have not been extensively reported in publicly accessible literature, its structure suggests several potential applications in drug development:
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Metabolic Blocking: The pentafluoroethyl group can serve as a metabolically stable isostere for other alkyl groups. By replacing a metabolically labile part of a drug molecule with this fluorinated moiety, the drug's half-life can be extended.
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Modulation of Physicochemical Properties: The introduction of the fluorinated butanol can be used to fine-tune the lipophilicity and electronic properties of a lead compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
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Conformational Control: The steric and electronic properties of the fluorinated substituent can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.
Conclusion
3,3,4,4,4-Pentafluorobutan-1-ol is a valuable chemical entity with a unique combination of properties conferred by its fluorinated tail and reactive alcohol head. While a comprehensive biological profile is yet to be established, its characteristics make it a promising tool for researchers and scientists in the field of drug discovery and development for the rational design of new therapeutic agents with improved pharmacological profiles. Further investigation into its specific biological interactions is warranted to fully unlock its potential.
